molecular formula C9H18O4 B14640752 Acetic acid;oxepan-2-ylmethanol CAS No. 52426-81-0

Acetic acid;oxepan-2-ylmethanol

Cat. No.: B14640752
CAS No.: 52426-81-0
M. Wt: 190.24 g/mol
InChI Key: CSXZQXQBGXOHSN-UHFFFAOYSA-N
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Description

Acetic acid;oxepan-2-ylmethanol is a compound that combines the properties of acetic acid and oxepan-2-ylmethanol Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar Oxepan-2-ylmethanol is an organic compound containing an oxepane ring, which is a seven-membered ether ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;oxepan-2-ylmethanol can be achieved through the esterification of acetic acid with oxepan-2-ylmethanol. This reaction typically involves heating acetic acid and oxepan-2-ylmethanol in the presence of an acid catalyst, such as concentrated sulfuric acid, to form the ester. The reaction conditions may vary, but a common approach is to heat the mixture under reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;oxepan-2-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;oxepan-2-ylmethanol depends on its chemical structure and the specific reactions it undergoes. The ester group can participate in hydrolysis reactions, leading to the release of acetic acid and oxepan-2-ylmethanol. The oxepane ring may interact with various molecular targets, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in various industries.

    Oxepan-2-ylmethanol: An organic compound with a seven-membered ether ring.

    Esters of acetic acid: Such as ethyl acetate and butyl acetate, which are commonly used as solvents and in the production of polymers.

Uniqueness

Acetic acid;oxepan-2-ylmethanol is unique due to the combination of the acetic acid moiety and the oxepane ring

Properties

CAS No.

52426-81-0

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

acetic acid;oxepan-2-ylmethanol

InChI

InChI=1S/C7H14O2.C2H4O2/c8-6-7-4-2-1-3-5-9-7;1-2(3)4/h7-8H,1-6H2;1H3,(H,3,4)

InChI Key

CSXZQXQBGXOHSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCC(OCC1)CO

Origin of Product

United States

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